molecular formula C11H7N3O B2499020 3-(6-Oxo-1,6-dihydropyridazin-3-yl)benzonitrile CAS No. 52240-08-1

3-(6-Oxo-1,6-dihydropyridazin-3-yl)benzonitrile

Cat. No. B2499020
Key on ui cas rn: 52240-08-1
M. Wt: 197.197
InChI Key: INFIYPRKBSENAH-UHFFFAOYSA-N
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Patent
US08367668B2

Procedure details

7.3 g of 3-acetylbenzonitrile are converted into the pyridazinone in accordance with GWP 1.
Quantity
7.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[CH:5]=[C:6]([CH:9]=[CH:10][CH:11]=1)[C:7]#[N:8])(=O)[CH3:2].[N:12]1[NH:13][C:14](=[O:18])[CH:15]=CC=1>>[O:18]=[C:14]1[NH:13][N:12]=[C:1]([C:4]2[CH:5]=[C:6]([CH:9]=[CH:10][CH:11]=2)[C:7]#[N:8])[CH:2]=[CH:15]1

Inputs

Step One
Name
Quantity
7.3 g
Type
reactant
Smiles
C(C)(=O)C=1C=C(C#N)C=CC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N=1NC(C=CC1)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
O=C1C=CC(=NN1)C=1C=C(C#N)C=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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